![molecular formula C16H20N6O B2432971 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 956763-70-5](/img/structure/B2432971.png)
4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Overview
Description
This compound contains several functional groups including a methoxy group, a triazole ring, and a pyrazole ring. The presence of these groups could give the compound various properties and reactivities. For example, the methoxy group could make the compound more polar and increase its solubility in polar solvents. The triazole and pyrazole rings are heterocyclic compounds that contain nitrogen atoms, which could participate in various chemical reactions .
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the triazole and pyrazole rings, possibly through cyclization reactions. The methoxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the rings would give the compound a certain degree of rigidity, while the methoxy group could introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. For example, the nitrogen atoms in the triazole and pyrazole rings could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules, especially in the design of pharmaceuticals.
Biology: : In biological research, it serves as a probe to study enzyme mechanisms and interactions due to its specific binding properties.
Medicine: : Medicinally, it is explored for its potential as an anti-inflammatory or anticancer agent, leveraging its ability to interact with biological targets.
Industry: : Industrial applications include its use as a precursor for producing materials with specific electronic or optical properties.
Mechanism of Action: The mechanism of action of 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxypropyl group and triazole ring facilitate binding to specific active sites, inhibiting or modulating biological pathways. This can lead to desired therapeutic effects, such as reducing inflammation or inducing cancer cell apoptosis.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of a substituted phenylhydrazine with an appropriate triazole derivative. The reactions are commonly conducted in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: : Scaling up this compound for industrial production involves optimization of the synthetic routes to maximize efficiency and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, often utilizing hydrogenation, can alter the substituents on the pyrazole and triazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the methoxypropyl group and other side chains.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reactions often require catalysts such as palladium or platinum and are conducted under inert atmospheres.
Major Products: : Depending on the reaction, products can range from simple oxidized or reduced forms to more complex multi-functionalized derivatives, tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds: : Structurally related compounds include other triazole- and pyrazole-based molecules like 4H-1,2,4-triazole-3-amine and 1-phenyl-3-methyl-1H-pyrazol-5-amine.
Uniqueness: : The uniqueness of 4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine lies in its specific substitution pattern, which confers unique chemical reactivity and biological activity, distinguishing it from other compounds with similar core structures.
Hope this breakdown provides the detailed insight you were looking for!
Properties
IUPAC Name |
4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-12-19-20-16(21(12)9-6-10-23-2)14-11-18-22(15(14)17)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYMWNKIPGOZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCCOC)C2=C(N(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323111 | |
| Record name | 4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956763-70-5 | |
| Record name | 4-[4-(3-methoxypropyl)-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-7-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2432889.png)
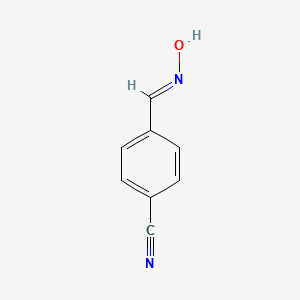
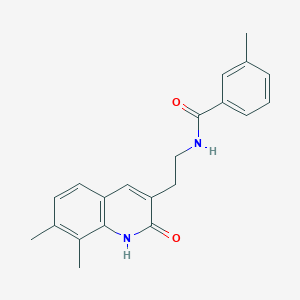
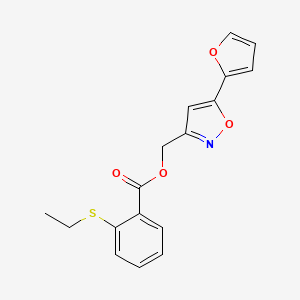
![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
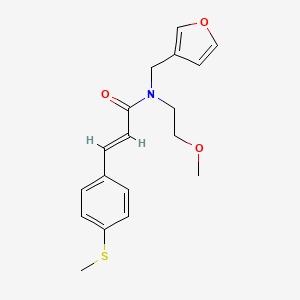
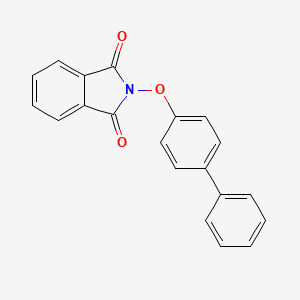
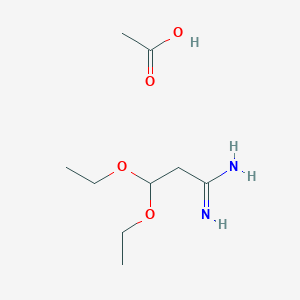

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)
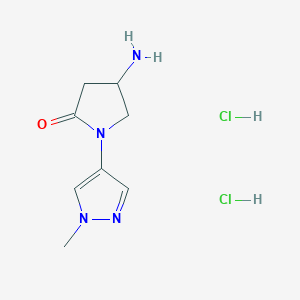
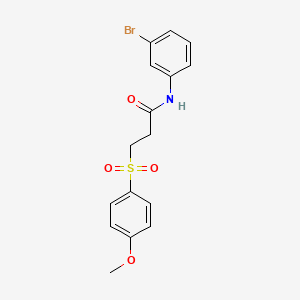
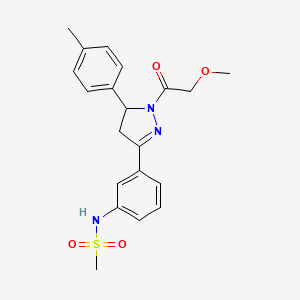
![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)
